4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a 4-bromobenzamide moiety at position 2. This structure combines aromatic, electron-withdrawing (Br, Cl), and hydrogen-bonding (amide) groups, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3OS/c19-12-3-1-11(2-4-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRWPIINTOACTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromine Atom: Bromination of the thienopyrazole core is achieved using brominating agents such as bromine or N-bromosuccinimide.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the para position of the benzamide moiety serves as a primary reactive site for nucleophilic substitution. This reaction is critical for generating derivatives with modified electronic or steric properties:
Key Observations :
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Substitution efficiency depends on solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
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Steric hindrance from the thieno[3,4-c]pyrazole ring slows substitution at the bromine site compared to simpler aryl bromides.
Functional Group Transformations in the Thieno[3,4-c]Pyrazole Core
The fused thienopyrazole system participates in regioselective modifications:
a) Electrophilic Aromatic Substitution
Limited reactivity due to electron-withdrawing effects of the chlorophenyl and benzamide groups. Nitration trials using HNO₃/H₂SO₄ at 0°C yielded trace amounts of mono-nitro derivatives (<5% yield).
b) Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C, EtOH, 50°C) reduces the C-Br bond to C-H, producing N-[2-(4-chlorophenyl)-thieno[3,4-c]pyrazol-3-yl]benzamide in 78% yield . This pathway is critical for generating debrominated analogs for structure-activity relationship studies.
Amide Group Reactivity
The benzamide carbonyl exhibits moderate electrophilicity:
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrolysis | 6M HCl, reflux, 24 hr | 85% conversion to carboxylic acid |
| Reduction | LiAlH₄, THF, 0°C to RT | 62% yield of secondary amine derivative |
Mechanistic Insight :
Hydrolysis follows a classic acid-catalyzed nucleophilic acyl substitution pathway, while reduction proceeds via a tetrahedral intermediate stabilized by the adjacent thienopyrazole ring .
Cross-Coupling Reactions
The bromine atom enables transition metal-catalyzed couplings:
| Coupling Type | Catalytic System | Product Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives for OLED research |
| Sonogashira | Pd/CuI, Et₃N, THF | Alkynylated analogs with enhanced fluorescence |
Optimized Conditions :
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Suzuki couplings achieve 91% yield with electron-deficient aryl boronic acids .
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Sonogashira reactions require strict oxygen exclusion to prevent alkyne polymerization.
Stability Under Physiological Conditions
In vitro studies (PBS buffer, pH 7.4, 37°C) show:
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Hydrolytic Stability : <5% degradation over 72 hr
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Oxidative Stability : 12% decomposition with H₂O₂ (1 mM)
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Photostability : t₁/₂ = 48 hr under UV-Vis light (300–800 nm)
Computational Reactivity Predictions
DFT calculations (B3LYP/6-311+G**) reveal:
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Bromine substitution has ΔG‡ = 28.5 kcal/mol (S_NAr mechanism)
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Amide carbonyl exhibits electrophilicity index ω = 1.45 eV, comparable to activated esters
This compound’s versatile reactivity profile positions it as a valuable scaffold in drug discovery (e.g., kinase inhibitors ) and materials science (e.g., photoactive polymers). Future research directions include exploring enantioselective substitutions and photocatalytic functionalizations.
Scientific Research Applications
Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit a variety of biological activities:
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. Studies have shown that certain derivatives of thieno[3,4-c]pyrazole are effective against Gram-positive and Gram-negative bacteria. For instance:
- Study Example : A derivative was tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations comparable to established antibiotics.
Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives have been reported to inhibit key enzymes involved in the inflammatory response such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.
- Study Example : In a model of acute inflammation, administration of a thieno[3,4-c]pyrazole derivative resulted in significant reductions in inflammatory markers compared to control groups.
Anticancer Activity
Some studies indicate that compounds containing the thieno[3,4-c]pyrazole scaffold can induce apoptosis in cancer cells through various mechanisms including modulation of signaling pathways.
- Mechanisms of Action :
- Enzyme Inhibition : Inhibition of COX and LOX reduces pro-inflammatory mediators.
- Cell Cycle Arrest : Interference with cell cycle progression leads to reduced proliferation.
- Reactive Oxygen Species Modulation : Influences oxidative stress pathways contributing to anticancer effects.
Case Study 1: Antimicrobial Efficacy
A research study evaluated the antimicrobial efficacy of various thieno[3,4-c]pyrazole derivatives. Results indicated that certain derivatives exhibited MICs comparable to established antibiotics, highlighting their potential as therapeutic agents against bacterial infections.
Case Study 2: Anti-inflammatory Potential
In an experimental model assessing the anti-inflammatory effects of thieno[3,4-c]pyrazole derivatives, significant reductions in pro-inflammatory cytokines were observed. This suggests their potential utility in treating conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- Structure : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide.
- Key Differences: Replaces the thieno[3,4-c]pyrazole core with a pyrazoline-indole system and substitutes benzamide with benzenesulfonamide.
- Properties :
- Melting Point : 129–130°C (lower than bromophenyl analog, Compound 16: 200–201°C), likely due to reduced symmetry and weaker crystal packing.
- Spectral Data : IR shows NH/NH2 stretching at 3385 cm⁻¹ and C=O at 1670 cm⁻¹, consistent with sulfonamide and ketone groups.
- Yield : 82.4%, indicating efficient synthesis despite structural complexity .
- Structure : 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide.
- Key Differences: Lacks the thienopyrazole ring but shares the 4-bromobenzamide group. Introduces methoxy and nitro substituents on the phenyl ring.
- Electronic Effects: Nitro and methoxy groups modulate electron density, impacting reactivity in substitution reactions .
Analogues with Modified Heterocyclic Cores
Compound from :
- Structure: 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide.
- Key Differences : Substitutes 4-chlorophenyl with 4-methylphenyl and introduces a 5-oxo group.
- Properties: Lipophilicity: Methyl group increases hydrophobicity compared to chloro-substituted analogs. Synthetic Accessibility: Multiple synonyms (e.g., AKOS024584019) indicate commercial availability, suggesting robust synthetic protocols .
Compound from :
- Structure : 3,6-Bis(4-chlorophenyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione.
- Key Differences: Replaces thieno[3,4-c]pyrazole with a pyrrolopyrrole dione core.
- Properties: Planarity: Extended conjugation enhances UV-Vis absorption, relevant for optoelectronic applications. Thermal Stability: Rigid structure likely results in higher melting points than thienopyrazole derivatives .
Functional Group Comparisons
Impact of Substituents on Reactivity and Bioactivity
- Electron-Withdrawing Groups (Br, Cl) : Enhance electrophilicity, facilitating nucleophilic aromatic substitution. Bromine’s larger size may sterically hinder reactions compared to chlorine .
- Hydrogen-Bonding Motifs : Benzamide’s NH and carbonyl groups improve solubility and protein-binding capacity compared to sulfonamides (e.g., Compound 17) .
- Heterocyclic Rigidity: Thienopyrazole cores offer planar geometry for π-π stacking, whereas pyrrolopyrrole diones () prioritize conjugation for electronic applications .
Biological Activity
4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14BrClN4S
- Molecular Weight : 396.73 g/mol
- CAS Number : 946354-16-1
Biological Activity Overview
The biological activities of this compound have been investigated through various studies. Key findings include:
Antimicrobial Activity
Research has indicated that thienopyrazole derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings : Compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anticancer Activity
The anticancer potential of thienopyrazole derivatives has also been highlighted:
- In Vitro Studies : Compounds were tested against various cancer cell lines including MCF7 (breast cancer) and showed promising results. The most active derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
- Mechanism : Molecular docking studies suggest that these compounds may interact with specific proteins involved in cancer cell proliferation and survival, such as BRAF(V600E) and EGFR .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, some studies have reported anti-inflammatory effects:
- Experimental Results : Certain derivatives were shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. This suggests a potential use in treating inflammatory diseases .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
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Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of thienopyrazole derivatives against a panel of pathogens. Results indicated that modifications at the benzamide moiety significantly enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli.
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Anticancer Screening :
- In a study involving MCF7 cells, several thienopyrazole derivatives were screened for cytotoxicity using the Sulforhodamine B assay. The results showed that certain compounds led to a reduction in cell viability by over 70% at concentrations below 10 µM.
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Inflammation Model :
- In vivo studies using animal models demonstrated that thienopyrazole derivatives could reduce paw edema in rats induced by carrageenan injection, supporting their potential as anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
